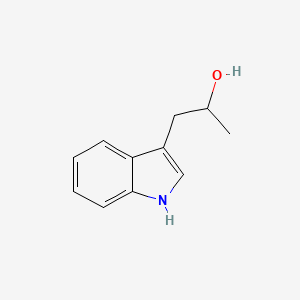

1-(1h-Indol-3-yl)propan-2-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMVNHWZTQYNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole Containing Scaffolds in Natural Products and Synthetic Chemistry

The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and natural product science. derpharmachemica.comnih.gov It is considered a "privileged scaffold" because its framework is present in a vast array of biologically active compounds. nih.govresearchgate.net This structural motif's prevalence stems from its ability to mimic the structure of various proteins and interact with multiple biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net

Indole derivatives are abundant in nature, forming the core of essential amino acids like tryptophan and neurotransmitters such as serotonin (B10506). derpharmachemica.com Their widespread distribution extends to a multitude of alkaloids isolated from plants and marine organisms, many of which exhibit potent pharmacological properties. derpharmachemica.comnih.gov For instance, indole alkaloids derived from marine sources have demonstrated anti-inflammatory, antiviral, and anticancer activities. nih.gov In the pharmaceutical landscape, numerous approved drugs, including the anti-inflammatory agent Indomethacin, the migraine medication Sumatriptan, and various anticancer drugs like Vincristine and Vinblastine, feature the indole core, highlighting its therapeutic relevance. derpharmachemica.comnih.gov The versatility and established bioactivity of the indole nucleus make it a focal point for the development of novel therapeutic agents. nih.gov

Overview of the Indole Propanol Moiety in Bioactive Molecules

The combination of an indole (B1671886) ring with a propanol (B110389) side chain, the "indole-propanol" moiety, gives rise to a structural class with significant therapeutic potential. The propanol group, particularly the 2-propanol arrangement, introduces a chiral center and a hydroxyl group capable of forming crucial hydrogen bonds with biological targets such as enzymes and receptors. This feature is pivotal in defining the pharmacological profile of these molecules.

Research into compounds containing the indole-propanol framework has revealed a range of biological activities. For example, a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols has been investigated as potent monoamine reuptake inhibitors. drugbank.com Within this series, specific substitutions on the indole and phenyl rings led to the discovery of compounds with high affinity for the norepinephrine (B1679862) transporter and selectivity over the serotonin (B10506) transporter, with IC50 values as low as 4 nM. drugbank.com

Furthermore, analogs such as 2-aryl-3-azolyl-1-indolyl-propan-2-ols have been designed as potent antifungal agents. nih.gov By replacing a triazole moiety of the known antifungal drug fluconazole (B54011) with an indole scaffold, researchers developed new derivatives with significant activity against various Candida species. nih.gov The most potent of these, (-)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, exhibited a minimum inhibitory concentration (MIC) against C. albicans that was significantly lower than that of fluconazole. nih.gov These examples underscore the therapeutic promise of the indole-propanol scaffold in drug discovery.

Research Context and Importance of 1 1h Indol 3 Yl Propan 2 Ol and Its Analogs

Conventional Synthetic Approaches to the Indole-Propanol Core

The synthesis of the 1-(1H-indol-3-yl)propan-2-ol core structure is accessible through several conventional organic chemistry reactions. These methods primarily involve the reduction of a corresponding ketone precursor or the alkylation of an indole ring.

Reduction Strategies for the Preparation of 1-(1H-Indol-3-yl)propan-2-ol

A primary and straightforward method for synthesizing 1-(1H-indol-3-yl)propan-2-ol is through the reduction of 3-(2-oxopropyl)indole, also known as 3-acetylindole (B1664109). This transformation can be achieved using various reducing agents.

One of the most common and effective reducing agents for this purpose is sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent such as methanol (B129727) or ethanol. This method is favored for its mild reaction conditions and high yields. The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Alternatively, more potent reducing agents like lithium aluminum hydride (LiAlH4) can be employed. While highly effective, LiAlH4 is less selective and requires anhydrous conditions due to its high reactivity with protic solvents. The general reaction scheme is illustrated below:

Reduction of 3-Acetylindole to 1-(1H-Indol-3-yl)propan-2-ol

| Precursor | Reducing Agent | Solvent | Product |

| 3-Acetylindole | Sodium Borohydride (NaBH4) | Methanol/Ethanol | 1-(1H-Indol-3-yl)propan-2-ol |

| 3-Acetylindole | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether/THF | 1-(1H-Indol-3-yl)propan-2-ol |

Research has demonstrated the utility of this reduction strategy in various contexts. For instance, studies focusing on the synthesis of indole derivatives as potential bioactive molecules often utilize this reductive step to introduce the propanol side chain.

Alkylation Reactions in the Synthesis of 1-(1H-Indol-3-yl)propan-2-ol Derivatives

Alkylation of the indole nucleus provides another versatile route to 1-(1H-indol-3-yl)propan-2-ol and its derivatives. A common approach involves the reaction of indole with a suitable three-carbon electrophile.

One such method is the Friedel-Crafts type alkylation of indole with propylene (B89431) oxide. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), to activate the epoxide ring towards nucleophilic attack by the electron-rich indole C3 position. The reaction proceeds via the formation of a C-C bond between the indole ring and the propylene oxide, followed by ring-opening to generate the desired propanol side chain.

Another alkylation strategy involves the use of a Grignard reagent. Indole can be converted to its corresponding magnesium salt (indolylmagnesium bromide) by reaction with a Grignard reagent like ethylmagnesium bromide. This indolylmagnesium bromide then acts as a nucleophile, reacting with an appropriate electrophile such as 2-bromopropanal (B25509) or propylene oxide to introduce the propanol side chain.

Enantioselective Synthesis of Chiral 1-(1H-Indol-3-yl)propan-2-ol

The 1-(1H-indol-3-yl)propan-2-ol molecule possesses a stereocenter at the C2 position of the propanol side chain, meaning it can exist as two enantiomers, (R)- and (S)-1-(1H-indol-3-yl)propan-2-ol. The development of enantioselective synthetic methods to access these individual enantiomers is of significant interest.

Asymmetric Catalysis in Propanol Side Chain Formation

Asymmetric catalysis offers an elegant and efficient way to achieve enantioselective synthesis. One of the most explored methods is the asymmetric reduction of 3-acetylindole using a chiral catalyst.

For example, the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane (B79455) (BH3), can afford the desired alcohol in high enantiomeric excess. The catalyst forms a complex with the borane and the ketone, creating a chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Another approach involves transfer hydrogenation, where a chiral transition metal complex, often based on ruthenium or rhodium, catalyzes the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. The chirality of the ligand coordinated to the metal center dictates the stereochemical outcome of the reduction.

Examples of Asymmetric Catalytic Reduction of 3-Acetylindole

| Catalyst System | Reducing Agent/Hydrogen Source | Typical Enantiomeric Excess (ee) |

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH3) | >90% |

| Chiral Ruthenium Complexes | Isopropanol | >95% |

| Chiral Rhodium Complexes | Formic Acid | High |

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a classical yet reliable method for achieving stereocontrol in organic synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction.

For the synthesis of chiral 1-(1H-indol-3-yl)propan-2-ol, a chiral auxiliary can be attached to the indole nitrogen or to the propanoyl side chain precursor. For instance, an N-acylated indole with a chiral auxiliary can undergo a diastereoselective reaction to introduce the side chain. Subsequent removal of the auxiliary then yields the enantiomerically enriched product.

Functionalization and Derivatization Strategies for 1-(1H-Indol-3-yl)propan-2-ol

The 1-(1H-indol-3-yl)propan-2-ol molecule offers several sites for further chemical modification, including the hydroxyl group of the propanol side chain, the indole nitrogen, and the aromatic ring of the indole nucleus.

The secondary hydroxyl group is a common site for derivatization. It can undergo esterification with various carboxylic acids or acyl chlorides to form the corresponding esters. Etherification is also possible, for example, through a Williamson ether synthesis by deprotonating the alcohol to form an alkoxide, which is then reacted with an alkyl halide.

The indole nitrogen can be functionalized through N-alkylation or N-acylation reactions. Deprotonation of the indole NH with a suitable base, such as sodium hydride (NaH), generates the indolide anion, which can then be reacted with a wide range of electrophiles. This allows for the introduction of various substituents on the nitrogen atom, which can significantly alter the molecule's properties.

Electrophilic aromatic substitution on the indole ring is another avenue for derivatization. While the C3 position is the most nucleophilic site in indole, in 1-(1H-indol-3-yl)propan-2-ol, this position is already substituted. Therefore, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, will typically occur at other positions on the indole ring, most commonly at the C2, C4, C5, C6, or C7 positions, depending on the reaction conditions and the directing effects of the existing substituent.

Modifications at the Hydroxyl Group

The secondary alcohol moiety in 1-(1H-indol-3-yl)propan-2-ol is amenable to several common transformations, including oxidation, acylation, and etherification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(1H-indol-3-yl)propan-2-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the indole ring.

Commonly used reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). smolecule.comwikipedia.orglibretexts.orglibretexts.orgambeed.comwikipedia.orgresearchgate.net PCC is a milder alternative to chromic acid and effectively oxidizes secondary alcohols to ketones. libretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). libretexts.org Dess-Martin periodinane is another highly efficient and selective reagent for this transformation, favored for its neutral pH conditions and high yields. wikipedia.orgtandfonline.com

Interactive Data Table: Oxidation of 1-(1H-Indol-3-yl)propan-2-ol

| Reagent | Solvent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 1-(1H-indol-3-yl)propan-2-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 1-(1H-indol-3-yl)propan-2-one |

| Chromium Trioxide (CrO₃) | Acetic Acid | Varies | 1-(1H-indol-3-yl)propan-2-one smolecule.com |

Acylation: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, acetylation of N-alkylated (1H-indol-1-yl)alkanols has been successfully carried out using acetic anhydride in the presence of pyridine (B92270) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov A similar approach would be expected to yield the corresponding acetate (B1210297) ester of 1-(1H-indol-3-yl)propan-2-ol.

Etherification: Formation of ethers from the hydroxyl group can be accomplished through various methods, most commonly via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. While specific examples for 1-(1H-indol-3-yl)propan-2-ol are not prevalent in the literature, this general methodology is widely applicable to secondary alcohols.

Substitutions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the alkyl side chain at the C3 position directs incoming electrophiles to other positions on the ring, primarily the C2, C4, C5, C6, and C7 positions, with the exact position depending on the reaction conditions and the nature of the electrophile.

Halogenation: The indole ring can be halogenated, most commonly through bromination. The synthesis of 1-(5-bromo-1H-indol-3-yl)propan-2-ol has been reported, which involved the initial bromination of indole at the 5-position using bromine in acetic acid, followed by a Friedel-Crafts alkylation to introduce the propan-2-ol side chain. smolecule.com Direct bromination of 1-(1H-indol-3-yl)propan-2-ol would likely require careful control of reaction conditions to achieve regioselectivity, with N-bromosuccinimide (NBS) being a common reagent for such transformations.

Nitration: Nitration of the indole ring introduces a nitro group (-NO₂) and is typically carried out using a nitrating agent such as nitric acid (HNO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). google.comgoogle.com For substrates sensitive to harsh acidic conditions, milder nitrating agents can be employed. The position of nitration on the indole ring can be influenced by the reaction conditions and the existing substituent.

Interactive Data Table: Potential Electrophilic Substitutions on 1-(1H-Indol-3-yl)propan-2-ol

| Reaction | Reagent(s) | Typical Position of Substitution | Product (Example) |

| Bromination | N-Bromosuccinimide (NBS) | C5 or other positions | 1-(5-Bromo-1H-indol-3-yl)propan-2-ol smolecule.com |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | C5 or other positions | 1-(5-Nitro-1H-indol-3-yl)propan-2-ol |

| Formylation | Phosphorus Oxychloride (POCl₃) / Dimethylformamide (DMF) (Vilsmeier-Haack) | C2 or other positions | 2-Formyl-1-(1H-indol-3-yl)propan-2-ol |

Formylation: The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for the formylation of electron-rich aromatic rings, including indoles. wikipedia.orgnumberanalytics.compcbiochemres.comarkat-usa.org While this reaction typically occurs at the C3 position of unsubstituted indoles, the presence of the propan-2-ol side chain at this position in the target molecule would likely direct formylation to other available positions on the indole nucleus.

Pharmacokinetic and Metabolic Characterization Animal Models

Absorption Profiles in Vivo

No data is available in the scientific literature regarding the in vivo absorption profile of 1-(1H-indol-3-yl)propan-2-ol in any animal model.

Distribution in Tissues and Organs (Animal Studies)

There are no published studies that have investigated the tissue and organ distribution of 1-(1H-indol-3-yl)propan-2-ol in animals.

Metabolic Transformation Pathways of 1-(1H-Indol-3-yl)propan-2-ol and its Metabolites (Animal Studies)

Specific metabolic transformation pathways for 1-(1H-indol-3-yl)propan-2-ol have not been documented in animal studies.

Elimination Kinetics and Excretion Routes in Animal Systems

Information on the elimination kinetics and routes of excretion for 1-(1H-indol-3-yl)propan-2-ol in animal systems is not present in the available literature.

Mechanistic Elucidation of Biological Actions of 1 1h Indol 3 Yl Propan 2 Ol Analogs

Identification of Molecular Targets and Binding Affinities

The biological effects of 1-(1H-indol-3-yl)propan-2-ol analogs are initiated by their binding to specific molecular targets. Research has identified that these compounds can interact with a variety of receptors and transporters, often with high affinity and selectivity.

Analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol have been shown to possess affinities for several receptor types. These compounds bind to α1-, α2-, and β1-adrenoceptors. researchgate.netresearchgate.net Furthermore, specific derivatives have demonstrated multitarget profiles, interacting with both dopaminergic and serotoninergic systems. For instance, a 2-methoxy derivative exhibits a combination of 5-HT1A and D4 receptor agonism alongside D2, D3, and 5-HT2A receptor antagonism. researchgate.net Another series of analogs, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have been identified as potent monoamine reuptake inhibitors, with a particular focus on improving potency for the norepinephrine (B1679862) transporter (NET) and selectivity over the serotonin (B10506) transporter (SERT). researchgate.net

Other research has focused on different targets. A series of novel 8-azabicyclo[3.2.1]octan-3-ol derivatives, which incorporate the 1-(1H-indol-3-yl)propan-2-yl structure, showed high affinity for the sigma-2 (σ2) receptor while having much lower affinity for the sigma-1 (σ1) receptor. ingentaconnect.com Specifically, compounds designated 11a and 11b displayed high affinity for the σ2 receptor, with Ki values of 85 and 66 nM, respectively. ingentaconnect.com In a different study, certain 3-indolylpropyl derivatives were synthesized and evaluated for their binding to the serotonin-1A receptor (5-HT1AR) and the serotonin transporter (SERT), with some compounds showing high affinity for both targets. uchile.cl Additionally, selected diindolylmethane derivatives, which are structurally related, were tested for their binding affinities towards human cannabinoid receptors CB1 and CB2. beilstein-journals.org

The binding affinities for some of these analogs are summarized in the table below.

| Compound Class/Derivative | Target(s) | Binding Affinity (Ki) | Reference |

| 8-azabicyclo[3.2.1]octan-3-ol derivatives (11a) | Sigma-2 Receptor | 85 nM | ingentaconnect.com |

| 8-azabicyclo[3.2.1]octan-3-ol derivatives (11b) | Sigma-2 Receptor | 66 nM | ingentaconnect.com |

| 8-azabicyclo[3.2.1]octan-3-ol derivatives (11a) | Sigma-1 Receptor | 1100 nM (1.1 µM) | ingentaconnect.com |

| 8-azabicyclo[3.2.1]octan-3-ol derivatives (11b) | Sigma-1 Receptor | 1100 nM (1.1 µM) | ingentaconnect.com |

| 3-indolylpropyl derivative (11b) | 5-HT1A Receptor | 43 nM | uchile.cl |

| 3-indolylpropyl derivative (14a) | SERT | 17 nM | uchile.cl |

| 3-indolylpropyl derivative (11c) | SERT | 34 nM | uchile.cl |

| Diindolylmethane derivative (3a) | Cannabinoid CB1 Receptor | 4.23 µM | beilstein-journals.org |

| Diindolylmethane derivative (3b) | Cannabinoid CB2 Receptor | 4.75 µM | beilstein-journals.org |

Interaction with Cellular Pathways and Signaling Cascades

Following binding to their molecular targets, 1-(1H-indol-3-yl)propan-2-ol analogs can modulate various intracellular signaling pathways. The nature of this modulation depends on the specific compound, its target, and the cellular context.

A significant finding is the ability of a selective sigma-2 (σ2) receptor agonist, an analog of 1-(1H-indol-3-yl)propan-2-yl, to induce apoptosis in a human melanoma cell line (A375). ingentaconnect.com This compound was observed to lower the levels of procaspase-3, which suggests an activation of the caspase signaling cascade, a key pathway in programmed cell death. ingentaconnect.com This highlights a potential mechanism for the antiproliferative effects attributed to σ2 receptor ligands. ingentaconnect.com

Analogs that function as monoamine reuptake inhibitors directly affect neurotransmitter signaling. researchgate.netgoogle.com By blocking the reuptake of norepinephrine and/or serotonin, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing or modifying their signaling pathways. google.com This mechanism is central to the action of many antidepressant and anxiolytic drugs.

Other indole (B1671886) derivatives have been shown to interact with enzymatic pathways. For example, a 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one was identified as a promising inhibitor of the enzyme tyrosinase. mdpi.com Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition can have applications in conditions related to hyperpigmentation and is also a target for antifungal agents. mdpi.com

Receptor-Ligand Docking and Agonist/Antagonist Properties

Computational and experimental methods have been employed to characterize the specific interactions between these indole analogs and their receptor binding sites, as well as to determine their functional activity as agonists or antagonists.

Molecular docking studies have provided insights into the binding modes of these compounds. For 3-indolylpropyl derivatives targeting the 5-HT1A receptor, docking experiments revealed a crucial coulombic interaction between a protonated nitrogen atom on the ligand's piperazine (B1678402) ring and the aspartate residue at position 116 (Asp116) of the receptor. uchile.cl Similarly, docking of other indole derivatives into the 5-HT1A and 5-HT2A receptors showed a classic binding pose where the indole moiety penetrates a deep hydrophobic pocket, and the ligand is anchored by an interaction with Asp 3.32. nih.gov For some ligands, an additional hydrogen bond was observed between the indole's NH group and Ser 5.43 in the 5-HT1A receptor. nih.gov In another study, docking of geldanamycin-indole hybrids into the N-terminal domain of heat shock protein 90 (Hsp90) was used to predict their binding interactions and orientation in the active site. japsonline.com

Functional assays have confirmed the agonist and antagonist properties of these analogs. In a series of 1-(1H-indol-4-yloxy)propan-2-ol derivatives, one compound (a 2-methoxy derivative) was found to be a 5-HT1A/D4 agonist and a D2/D3/5-HT2A antagonist. researchgate.net Another analog, a 3-hydroxy derivative, was characterized as a partial agonist at D2 receptors and a potent full agonist at D3 and D4 receptor subtypes, in addition to being a potent 5-HT1A receptor agonist. researchgate.net The sigma-2 selective compound 11b was functionally demonstrated to act as an agonist, which was linked to its ability to activate caspase-3. ingentaconnect.com The table below summarizes the functional properties of selected analogs.

| Compound Derivative | Target Receptor | Functional Activity | Reference |

| 2-methoxy-1-(1H-indol-4-yloxy)propan-2-ol analog | 5-HT1A / D4 | Agonist | researchgate.net |

| 2-methoxy-1-(1H-indol-4-yloxy)propan-2-ol analog | D2 / D3 / 5-HT2A | Antagonist | researchgate.net |

| 3-hydroxy-1-(1H-indol-4-yloxy)propan-2-ol analog | D2 | Partial Agonist | researchgate.net |

| 3-hydroxy-1-(1H-indol-4-yloxy)propan-2-ol analog | D3 / D4 | Full Agonist | researchgate.net |

| 3-hydroxy-1-(1H-indol-4-yloxy)propan-2-ol analog | 5-HT1A | Agonist | researchgate.net |

| (±)-8-(1-(1H-indol-3-yl)propan-2-yl) derivative (11b) | Sigma-2 | Agonist | ingentaconnect.com |

Advanced Analytical Methodologies for 1 1h Indol 3 Yl Propan 2 Ol Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, it is possible to map the precise arrangement of atoms and their connectivity within 1-(1H-Indol-3-yl)propan-2-ol.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of 1-(1H-Indol-3-yl)propan-2-ol is expected to show distinct signals for the indole (B1671886) ring protons and the propan-2-ol side chain protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

The indole moiety typically presents signals in the aromatic region (δ 6.5–7.7 ppm). vulcanchem.com The propan-2-ol side chain protons—the methylene (B1212753) (CH₂), methine (CH), hydroxyl (OH), and the two equivalent methyl (CH₃) groups—would appear at characteristic chemical shifts. docbrown.info The two methyl groups are diastereotopic due to the adjacent chiral center and would ideally appear as a doublet, while the methine proton would be a multiplet due to coupling with both the methylene and methyl protons. docbrown.info

Table 1: Predicted ¹H NMR Data for 1-(1H-Indol-3-yl)propan-2-ol Note: This table is predictive, based on standard chemical shift values for indole and propanol (B110389) moieties.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Indole N-H | ~8.1 | Broad Singlet |

| Indole H-2 | ~7.1 | Singlet/Doublet |

| Indole H-4 | ~7.6 | Doublet |

| Indole H-5, H-6 | ~7.1-7.2 | Multiplet |

| Indole H-7 | ~7.4 | Doublet |

| CH₂ (C-1' of propanol) | ~2.9 | Doublet |

| CH (C-2' of propanol) | ~4.0 | Multiplet |

| OH (on C-2') | Variable | Singlet/Doublet |

| CH₃ (C-3' of propanol) | ~1.2 | Doublet |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to identify all unique carbon environments within a molecule. For 1-(1H-Indol-3-yl)propan-2-ol, which has a molecular formula of C₁₁H₁₃NO, ten distinct signals are expected in the ¹³C NMR spectrum. This is because the two methyl groups on the propan-2-ol side chain are chemically equivalent due to the molecule's symmetry. docbrown.infosavemyexams.com The indole ring carbons resonate in the downfield region (δ 100–140 ppm), while the aliphatic carbons of the propan-2-ol chain appear in the upfield region. mdpi.comacs.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. magritek.com

Table 2: Predicted ¹³C NMR Resonances for 1-(1H-Indol-3-yl)propan-2-ol Note: This table is predictive, based on known chemical shifts for indole and propanol structures.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| Indole C-2 | ~122 | CH |

| Indole C-3 | ~112 | C |

| Indole C-3a | ~127 | C |

| Indole C-4 | ~119 | CH |

| Indole C-5 | ~121 | CH |

| Indole C-6 | ~120 | CH |

| Indole C-7 | ~111 | CH |

| Indole C-7a | ~136 | C |

| C-1' (CH₂) | ~35 | CH₂ |

| C-2' (CHOH) | ~68 | CH |

| C-3' (CH₃) | ~24 | CH₃ |

2D NMR Techniques (COSY, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. acs.org

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. For 1-(1H-Indol-3-yl)propan-2-ol, COSY would show correlations between the methine proton (H-2') and the protons of both the adjacent methylene group (H-1') and the methyl group (H-3'). It would also reveal correlations among the coupled protons within the indole ring's benzene (B151609) portion (H-4 through H-7). mdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. researchgate.net For 1-(1H-Indol-3-yl)propan-2-ol (C₁₁H₁₃NO), the theoretical exact mass can be calculated and compared to the experimental value. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions, making it invaluable for confirming the identity of a synthesized compound and distinguishing it from potential isomers. mdpi.comacs.org The use of HRMS has been critical in revising the structures of previously misidentified natural products, underscoring its importance in rigorous chemical characterization. mdpi.comresearchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating the target compound from impurities and for resolving its enantiomers. Given that 1-(1H-Indol-3-yl)propan-2-ol possesses a chiral center at the C-2 position of the propanol chain, determining the enantiomeric excess (ee) is crucial.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. For chiral separations, a chiral stationary phase (CSP) is employed. Columns such as Chiralcel OD-H or Chiralpak are frequently used for resolving chiral alcohols and amines containing aromatic moieties. doi.org The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as 2-propanol. doi.orgacs.org By analyzing the sample under these conditions, the two enantiomers can be separated and their relative peak areas used to calculate the enantiomeric excess of the mixture. nih.gov This analysis is essential for applications where stereochemistry is a critical factor.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of 1-(1H-indol-3-yl)propan-2-ol. Its applicability stems from the method's high resolution and sensitivity for non-volatile and thermally sensitive compounds. HPLC is particularly well-suited for analyzing indole derivatives, which often require precise conditions to achieve accurate quantification in various matrices. sciepub.com

Reversed-phase HPLC (RP-HPLC) is the most common modality used for this class of compounds. In this setup, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. researchgate.netmostwiedzy.pl The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For 1-(1H-indol-3-yl)propan-2-ol, a gradient elution program involving a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. mostwiedzy.plnih.gov Adjusting the mobile phase composition allows for the fine-tuning of the retention time and resolution of the compound from potential impurities or other components in a mixture. The addition of modifiers like formic acid can improve peak shape and symmetry. mostwiedzy.pl

Detection is most commonly achieved using an ultraviolet (UV) detector, as the indole ring possesses a strong chromophore. The typical detection wavelength for indole compounds is around 280 nm. researchgate.netnih.gov For enhanced sensitivity and selectivity, especially at low concentrations, fluorescence detection can be utilized, with excitation and emission wavelengths set appropriately (e.g., excitation at 280 nm and emission at 360 nm). mostwiedzy.pl

The development of a robust HPLC method requires validation, including assessment of linearity, precision, accuracy, and the limit of quantitation (LOQ). nih.gov For instance, validated methods for related compounds like Indole-3-carbinol have demonstrated linearity over specific concentration ranges with high correlation coefficients (r² > 0.99). sciepub.comnih.gov

| Parameter | Typical Conditions for Indole Compound Analysis | Source(s) |

| Column | Reversed-phase C8 or C18 (e.g., Symmetry® C18, Zorbax XDB-C8) | mostwiedzy.plnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | sciepub.comnih.gov |

| Additives | Formic acid (e.g., 0.01%) to improve peak shape | mostwiedzy.pl |

| Flow Rate | 1.0 mL/min | mostwiedzy.plnih.gov |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 360 nm) | researchgate.netmostwiedzy.pl |

| Injection Volume | 20 µL | mostwiedzy.pl |

| Run Time | 15-30 minutes | mostwiedzy.plnih.gov |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometry (GC-MS) detector, is another powerful technique for the analysis of 1-(1H-indol-3-yl)propan-2-ol, provided the compound is sufficiently volatile or can be made so through derivatization. GC is renowned for its high separation efficiency, making it ideal for analyzing complex mixtures. oup.com

For the analysis of indole compounds, a capillary column, such as an HP-5MS or equivalent, is typically used. notulaebotanicae.ro This type of column has a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) suitable for separating a wide range of organic molecules. nrfhh.com The carrier gas is usually an inert gas like helium, with a constant flow rate. oup.comnotulaebotanicae.ro

The temperature of the GC oven is a critical parameter that is programmed to increase over the course of the analysis. A typical temperature program might start at a lower temperature, hold for a few minutes, and then ramp up to a final, higher temperature to ensure the elution of all components from the column. oup.comnotulaebotanicae.ro The injector temperature is kept high (e.g., 280°C) to ensure rapid volatilization of the sample upon injection. notulaebotanicae.ro

When coupled with a mass spectrometer, GC-MS allows for the definitive identification of 1-(1H-indol-3-yl)propan-2-ol based on its mass spectrum. The electron impact (EI) ionization mode generates a unique fragmentation pattern that serves as a molecular fingerprint, which can be compared to library spectra for confirmation. oup.comresearchgate.net This combination provides both qualitative and quantitative data, making it invaluable for structural elucidation and purity assessment. nih.gov

| Parameter | Typical Conditions for Indole Compound Analysis | Source(s) |

| Column | Capillary column (e.g., HP-5MS, DB-1), 30 m x 0.25 mm, 0.25 µm film | oup.comnotulaebotanicae.ro |

| Carrier Gas | Helium at ~1 mL/min | oup.comnotulaebotanicae.ro |

| Injector Temp. | 250-280°C | notulaebotanicae.ronrfhh.com |

| Oven Program | Initial temp 40-120°C, ramped to 280°C | oup.comnotulaebotanicae.ro |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | oup.comnotulaebotanicae.ro |

| MS Ionization | Electron Impact (EI) at 70 eV | oup.comnotulaebotanicae.ro |

| Mass Range | 40-550 m/z | notulaebotanicae.ro |

Computational Chemistry and Molecular Modeling of 1 1h Indol 3 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods are used to determine molecular structure, electron distribution, and reactivity indices, which are crucial for predicting how a molecule will behave in a chemical reaction or interact with a biological target.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. For indole (B1671886) derivatives, DFT is applied to optimize the molecular geometry and compute a range of electronic descriptors. ripublication.comresearchgate.net

Electronic Properties and Reactivity Descriptors: DFT calculations provide insights into the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for describing the molecule's reactivity and stability. acs.org A smaller energy gap suggests higher reactivity.

Calculations for indole derivatives often employ basis sets like 6-311++G(d,p) or 6-31+G(d,p) with functionals such as B3LYP. ripublication.comresearchgate.net These studies yield values for HOMO-LUMO energies and other quantum chemical descriptors like ionization potential, electron affinity, electronegativity, hardness, and softness, which help in interpreting chemical bonding and reaction mechanisms. ripublication.com Natural Bond Orbital (NBO) analysis is also performed to investigate intramolecular delocalization and hyperconjugation. ripublication.com Furthermore, DFT has been used to predict the regioselectivity in reactions involving the indole ring system. researchgate.net

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.9 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measure of molecular polarity |

| Ionization Potential | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released when an electron is added |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.

For indole derivatives structurally similar to 1-(1H-indol-3-yl)propan-2-ol, docking studies have been extensively used to explore their binding modes within the active sites of various enzymes and receptors. For example, derivatives have been docked into targets like penicillin-binding proteins to explore antibacterial activity, cyclooxygenase-2 (COX-2) for anti-inflammatory potential, and heat shock protein 90 (Hsp90) for anticancer applications. nih.govijpsr.comjapsonline.com

These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the target's active site. researchgate.netfrontiersin.org For instance, the docking of an antifungal indolyl-propan-2-ol derivative into Candida albicans lanosterol (B1674476) 14α-demethylase (CaCYP51) revealed how the enantiomers align within the binding site, which was consistent with their observed biological activity. core.ac.ukresearchgate.net The binding energy, often expressed as a docking score, provides an estimate of the binding affinity. frontiersin.org

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hsp90 | -98.33 | Asp93, Leu48, Thr184 | Hydrogen bond, Hydrophobic |

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, π-π stacking |

| CaCYP51 | -9.2 | Tyr132, His377, Phe228 | Heme coordination, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex.

For indole derivatives, MD simulations can validate the binding poses predicted by docking. researchgate.net By simulating the complex in a physiological environment (e.g., in water at a specific temperature and pressure), researchers can observe how the ligand and protein interact and adjust their conformations over a period of nanoseconds. These simulations are particularly valuable for assessing the stability of key interactions, such as hydrogen bonds, observed in docking studies. researchgate.net For example, MD simulations were used to confirm the stable binding of an antifungal indolyl-propan-2-ol derivative within the active site of CaCYP51, supporting the docking results. core.ac.ukresearchgate.net

| Simulation Parameter | Value/Observation | Implication |

|---|---|---|

| Simulation Time | 100 ns | Provides a reasonable timescale to assess stability. |

| RMSD of Ligand | < 2.0 Å | Indicates the ligand remains stable in the binding pocket. |

| Key Hydrogen Bonds | Maintained > 90% of simulation time | Confirms the stability of crucial interactions. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Estimates the strength of the binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com

In QSAR studies of indole derivatives, various molecular descriptors are calculated for a set of compounds with known activities. nih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, atomic charges), hydrophobic, geometric, or topological. nih.govjmolekul.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are then used to build a mathematical model that correlates these descriptors with the biological activity (e.g., IC₅₀ or MIC values). nih.govarchivepp.com

A robust QSAR model, validated by high correlation coefficients (r²) and cross-validation scores (q²), can be used to predict the activity of new, unsynthesized compounds. ijpsr.com For example, a QSAR study on indole derivatives as anticancer agents generated an equation linking activity to the electronic charges on specific atoms and the HOMO-LUMO energies. jmolekul.com Such models are invaluable for guiding the design and optimization of new indole derivatives with improved potency. ijpsr.comarchivepp.com

| Descriptor Type | Descriptor Name | Contribution to Activity |

|---|---|---|

| Electronic | LUMO Energy | Influences interaction with electron-rich receptor sites. jmolekul.com |

| Electronic | Dipole Moment | Compounds with higher dipole moments showed increased activity. nih.gov |

| Topological | Kappa 2 (κ2) index | Lower values correlated with better antibacterial activity. nih.gov |

| Physicochemical | MLOGP | Descriptor for hydrophobicity, affecting membrane permeability. archivepp.com |

| 3D-MoRSE | Mor22v | 3D descriptor related to molecular shape and electronic distribution. archivepp.com |

Natural Occurrence and Biosynthetic Considerations

Isolation of Indole-Propanol Derivatives from Natural Sources (e.g., Marine Sponges)

While the direct isolation of 1-(1H-indol-3-yl)propan-2-ol from natural sources is not extensively documented, a variety of structurally similar indole (B1671886) alkaloids have been identified, primarily from marine organisms. Marine sponges, in particular, are a prolific source of novel chemical entities, including a range of indole derivatives. mdpi.comrsc.org

A noteworthy example is the isolation of a structural isomer, 1-(1H-indol-3-yloxy)propan-2-ol , from the Red Sea sponge Haliclona sp. phcog.comphcog.commdpi.com This compound is unique for its unprecedented 1,2-propandiol moiety linked to the C3 position of the indole ring via an ether linkage. mdpi.com However, a subsequent total synthesis of this proposed structure revealed significant discrepancies in the NMR spectral data compared to the data reported for the natural product, suggesting the originally assigned structure may require revision. mdpi.comresearchgate.net This highlights the challenges in definitively characterizing novel compounds from complex natural extracts.

The genus Haliclona is known to produce a variety of nitrogenous secondary metabolites, reinforcing the plausibility of finding such indole derivatives in these sponges. mdpi.com Beyond this specific example, other simple indole alcohols have been discovered in marine environments. Tryptophol (B1683683) (2-(1H-indol-3-yl)ethan-1-ol), a close structural relative, has been isolated from the marine sponge Ircinia spiculosa. wikipedia.org This compound is also produced by various fungi, bacteria, and plants. rsc.org

The following table summarizes the isolation of key indole alcohol derivatives from natural sources, illustrating the prevalence of this structural motif.

| Compound Name | Structure | Natural Source | Reference |

|---|---|---|---|

| 1-(1H-Indol-3-yloxy)propan-2-ol | Indole ring with a -O-CH2-CH(OH)-CH3 group at position 3 | Marine Sponge (Haliclona sp.) | phcog.comphcog.comnih.gov |

| Tryptophol | Indole ring with a -CH2-CH2-OH group at position 3 | Marine Sponge (Ircinia spiculosa), Fungi, Bacteria, Plants | rsc.orgwikipedia.org |

Hypothesized Biosynthetic Pathways leading to Indole-Propanol Structures

The biosynthesis of indole alkaloids almost universally originates from the essential amino acid L-tryptophan . wikipedia.org While the precise enzymatic steps leading to 1-(1H-indol-3-yl)propan-2-ol have not been elucidated, a plausible pathway can be hypothesized based on known biochemical transformations of tryptophan.

There are three major metabolic routes for tryptophan in biological systems: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, the last of which is primarily mediated by gut microbiota. mdpi.comnih.gov The formation of simple indole alcohols is believed to branch from these pathways.

A likely biosynthetic route to compounds like tryptophol involves the transamination of tryptophan to form indole-3-pyruvic acid . frontiersin.org This intermediate can then be decarboxylated by an enzyme such as indolepyruvate decarboxylase to yield indole-3-acetaldehyde . wikipedia.org Finally, a reduction of the aldehyde group by an alcohol dehydrogenase would yield tryptophol. wikipedia.org

To generate the propan-2-ol side chain of 1-(1H-indol-3-yl)propan-2-ol, a variation of this pathway could be envisioned. The pathway might proceed through an intermediate like indole-3-pyruvic acid, which could undergo a one-carbon extension (for example, via an acetyl-CoA dependent reaction) before subsequent decarboxylation and reduction steps. Alternatively, a precursor such as indole-3-lactic acid , which is formed by the reduction of indole-3-pyruvic acid, could be a key intermediate. frontiersin.org Subsequent enzymatic modifications, such as dehydration followed by a stereospecific hydration and reduction, could potentially form the propan-2-ol structure.

The following data table outlines a simplified, hypothesized pathway for the formation of indole alcohols from L-tryptophan.

| Precursor | Key Intermediate(s) | Enzyme Class (Example) | Product | Reference |

|---|---|---|---|---|

| L-Tryptophan | Indole-3-pyruvic acid | Aminotransferase | Indole-3-pyruvic acid | mdpi.comfrontiersin.org |

| Indole-3-pyruvic acid | Indole-3-acetaldehyde | Decarboxylase | Tryptophol | wikipedia.org |

| Indole-3-acetaldehyde | Tryptophol | Alcohol Dehydrogenase | Tryptophol | wikipedia.org |

| Indole-3-pyruvic acid | Indole-3-lactic acid | Dehydrogenase | Indole-3-lactic acid | frontiersin.org |

This proposed pathway remains speculative without direct experimental validation. However, the established routes to similar molecules like tryptophol and indole-3-acetic acid provide a strong foundation for understanding how nature could construct the 1-(1H-indol-3-yl)propan-2-ol scaffold from the fundamental building block of tryptophan. wikipedia.org

Q & A

What are the established synthetic routes for preparing 1-(1H-Indol-3-yl)propan-2-ol, and what critical reaction conditions optimize yield?

Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. A common approach includes:

Alkylation of Indole : Reacting indole derivatives with epoxides or halogenated alcohols under basic conditions (e.g., KOH/EtOH) to form the propanol side chain .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.

Critical conditions include maintaining anhydrous environments, controlling temperature (e.g., 60–80°C for alkylation), and using catalysts like NaCNBH3 for reductive amination . Industrial-scale methods may employ continuous flow reactors to enhance reproducibility .

Which spectroscopic techniques are prioritized for characterizing 1-(1H-Indol-3-yl)propan-2-ol, and what key spectral features confirm its structure?

Answer:

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key features include:

- FTIR : O-H stretch (~3300 cm<sup>−1</sup>), C-N (indole) at ~1250 cm<sup>−1</sup>.

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles in crystalline form .

What biological targets or pathways are modulated by 1-(1H-Indol-3-yl)propan-2-ol, and how are these interactions validated experimentally?

Answer:

Preliminary studies suggest interactions with serotonin receptors (5-HT1A/2A) due to structural similarity to tryptophan derivatives. Validation methods include:

- Radioligand Binding Assays : Competes with [<sup>3</sup>H]5-HT in receptor-rich membranes.

- Functional Assays : Measure cAMP levels or Ca<sup>2+</sup> flux in transfected HEK293 cells .

- In Silico Docking : Predict binding affinity using AutoDock Vina with receptor crystal structures (e.g., PDB: 7E2Z) .

How can enantiomeric purity of 1-(1H-Indol-3-yl)propan-2-ol be improved for pharmacological studies?

Answer:

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like epoxide ring-opening .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

How should researchers address discrepancies in reported biological activities across studies?

Answer:

Discrepancies may arise from:

- Assay Conditions : Variability in cell lines (e.g., CHO vs. HEK293), serum concentration, or incubation time.

- Compound Purity : Validate via HPLC (≥95% purity) and quantify impurities (e.g., residual solvents) .

- Pharmacokinetic Factors : Assess metabolic stability using liver microsomes and LC-MS to identify degradation products .

What experimental designs are recommended to evaluate metabolic stability in vitro?

Answer:

Liver Microsome Assay : Incubate compound (1–10 µM) with pooled human microsomes (0.5 mg/mL), NADPH, and monitor depletion over 60 min.

LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., hydroxylated or glucuronidated forms).

CYP Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

What impurities are common in synthetic batches, and how are they identified?

Answer:

- Byproducts : Unreacted indole derivatives, dimerization products, or oxidation byproducts (e.g., ketones).

- Detection :

- HPLC-UV/ELS : Use C18 columns (ACN/water gradient) to separate impurities.

- LC-HRMS : Confirm molecular weights (e.g., dimer m/z ~400–450) .

- Mitigation : Optimize reaction stoichiometry and purge via flash chromatography .

Which computational methods predict binding affinity with protein targets?

Answer:

- Molecular Docking : AutoDock or Glide to model interactions with receptors (e.g., 5-HT receptors). Focus on hydrogen bonding with indole NH and hydrophobic contacts.

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns) in GROMACS, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train on indole derivatives’ activity data to predict IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.